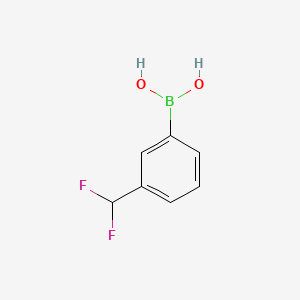

(3-(二氟甲基)苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3-(Difluoromethyl)phenyl)boronic acid” is a type of boronic acid, which is a class of compounds that have been widely studied in medicinal chemistry . Boronic acids are known for their various biological applications, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .

Synthesis Analysis

The synthesis of boronic acids is relatively simple and well-known . The synthetic processes used to obtain these active compounds are also referred . The synthesis of boronic acids like “(3-(Difluoromethyl)phenyl)boronic acid” can be accomplished via Suzuki–Miyaura reaction .

Molecular Structure Analysis

The molecular structure of “(3-(Difluoromethyl)phenyl)boronic acid” can be characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent, with the ortho isomer being the least acidic .

Chemical Reactions Analysis

Boronic acids, such as “(3-(Difluoromethyl)phenyl)boronic acid”, are used as building blocks and synthetic intermediates . They can be used in various chemical reactions, including the Suzuki–Miyaura coupling, the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), and the Liebeskind-Srogl coupling .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-(Difluoromethyl)phenyl)boronic acid” can be evaluated by both spectrophotometric and potentiometric titrations . The compound exhibits high resistance to protodeboronation .

科学研究应用

传感应用

硼酸,包括(3-(二氟甲基)苯基)硼酸,在不同的研究领域得到了越来越广泛的应用。 它们与二醇和强路易斯碱(如氟化物或氰化物阴离子)相互作用,使其在各种传感应用中发挥作用 . 这些传感应用可以是均相测定或异质检测 .

生物标记

硼酸与二醇的关键相互作用使其能够应用于从生物标记 . 这可能涉及将 CF2H 精准地选择性安装到大型生物分子(如蛋白质)上 .

蛋白质操作和修饰

硼酸在与蛋白质相互作用、蛋白质操作和细胞标记方面取得了重大进展 . 它们可用于糖基化分子的电泳 .

治疗剂开发

硼酸用于治疗剂的开发 . 它们用作丝氨酸蛋白酶和激酶的抑制剂,这些酶会促进肿瘤细胞的生长、发展和转移 .

分离技术

作用机制

The mechanism of action of boronic acids involves the introduction of a boronic acid group to bioactive molecules, which modifies selectivity, physicochemical, and pharmacokinetic characteristics, thereby improving the already existing activities . The aminomethyl group primarily acts as an electron-withdrawing group that lowers the pKa of the neighboring boronic acid, thereby facilitating diol binding at neutral pH .

安全和危害

未来方向

生化分析

Biochemical Properties

Boronic acids are known to be mild Lewis acids and are generally stable and easy to handle, making them important to organic synthesis .

Molecular Mechanism

Boronic acids are known to form reversible covalent complexes with various biomolecules, which could potentially lead to changes in gene expression or enzyme activity .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and easy to handle, suggesting that they may have good stability in laboratory settings .

Dosage Effects in Animal Models

Boronic acids are known to be biologically active, suggesting that they could potentially have dosage-dependent effects .

Metabolic Pathways

Boronic acids are known to form reversible covalent complexes with various biomolecules, which could potentially influence metabolic pathways .

Transport and Distribution

Boronic acids are known to form reversible covalent complexes with various biomolecules, which could potentially influence their transport and distribution .

Subcellular Localization

Boronic acids are known to form reversible covalent complexes with various biomolecules, which could potentially influence their subcellular localization .

属性

IUPAC Name |

[3-(difluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJVGNXKXAYCTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660133 |

Source

|

| Record name | [3-(Difluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

854690-87-2 |

Source

|

| Record name | [3-(Difluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Difluoromethyl-phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride](/img/structure/B591552.png)

![Triazole-[13C2,15N2]](/img/structure/B591557.png)